molecular formula C2H4N4O2S B3144751 1,2,5-thiadiazole-3,4-diamine 1,1-dioxide CAS No. 55904-35-3

1,2,5-thiadiazole-3,4-diamine 1,1-dioxide

Cat. No.: B3144751
CAS No.: 55904-35-3
M. Wt: 148.15 g/mol
InChI Key: AGTBVIJJZHVPEY-UHFFFAOYSA-N
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Future Directions

1,2,5-Thiadiazole-3,4-diamine, 1,1-dioxide and its derivatives have potential uses in the construction of functional molecular materials . They are at the very edge of modern applications in technology such as OLEDS, organic conducting materials, batteries, and there is a never-ending need for new systems that meet more and more demanding requirements .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,5-thiadiazole-3,4-diamine 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with sulfur-containing reagents, followed by oxidation to introduce the 1,1-dioxide group . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,2,5-Thiadiazole-3,4-diamine 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of substituted thiadiazole compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,5-Thiadiazole-3,4-diamine 1,1-dioxide is unique due to the presence of the 1,1-dioxide group, which imparts specific electronic and steric effects. This makes the compound particularly valuable in the synthesis of coordination complexes and advanced materials .

Properties

IUPAC Name

1,1-dioxo-1,2,5-thiadiazole-3,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N4O2S/c3-1-2(4)6-9(7,8)5-1/h(H2,3,5)(H2,4,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGTBVIJJZHVPEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NS(=O)(=O)N=C1N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00481456
Record name 1,2,5-Thiadiazole-3,4-diamine, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00481456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55904-35-3
Record name 1,2,5-Thiadiazole-3,4-diamine, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00481456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,5-thiadiazole-3,4-diamine 1,1-dioxide
Reactant of Route 2
1,2,5-thiadiazole-3,4-diamine 1,1-dioxide
Reactant of Route 3
1,2,5-thiadiazole-3,4-diamine 1,1-dioxide
Reactant of Route 4
1,2,5-thiadiazole-3,4-diamine 1,1-dioxide
Reactant of Route 5
1,2,5-thiadiazole-3,4-diamine 1,1-dioxide
Reactant of Route 6
1,2,5-thiadiazole-3,4-diamine 1,1-dioxide

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